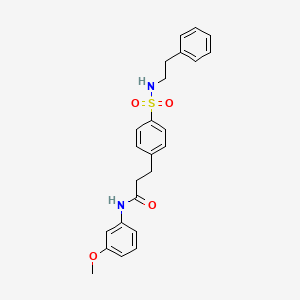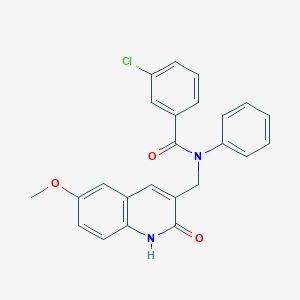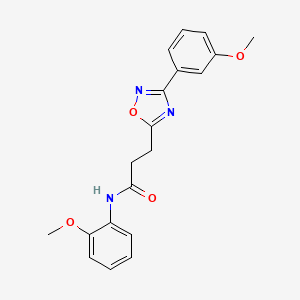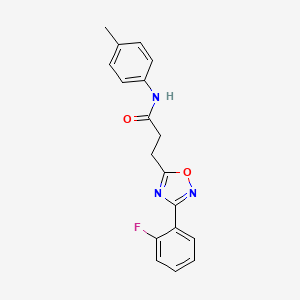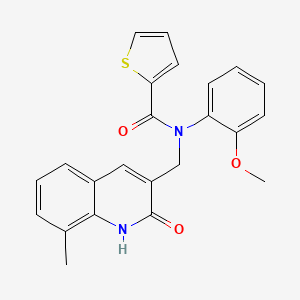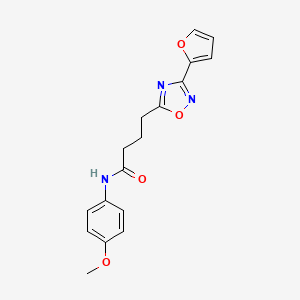
N-isopropyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as INOTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of organic compounds called nitroanilines, which have a wide range of applications in various fields, including medicine, agriculture, and industry. INOTA has been found to exhibit promising biological activities, making it a potential candidate for drug development.
作用機序
The mechanism of action of INOTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. INOTA has been shown to inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication. In addition, INOTA has been reported to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The anticancer activity of INOTA is thought to be mediated through the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
INOTA has been shown to have several biochemical and physiological effects on cells. It has been reported to induce oxidative stress and DNA damage in bacteria, leading to cell death. INOTA has also been found to inhibit the production of reactive oxygen species (ROS) in cells, which can contribute to its anti-inflammatory activity. Furthermore, INOTA has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
実験室実験の利点と制限
INOTA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent biological activities at relatively low concentrations, making it a cost-effective candidate for drug development. However, INOTA has some limitations for use in laboratory experiments. It is a highly toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on INOTA. One area of interest is the development of new antimicrobial agents based on INOTA. Another potential application is the use of INOTA as a lead compound for the development of new anti-inflammatory and anticancer drugs. Further research is needed to elucidate the mechanism of action of INOTA and to identify its molecular targets in cells. Additionally, the toxicity and pharmacokinetics of INOTA need to be studied in more detail to assess its potential for clinical use.
合成法
INOTA can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of o-toluidine with nitric acid to form 2-nitro-o-toluidine. This intermediate compound is then reacted with isopropylamine and 1,2,4-oxadiazole-5-carboxylic acid to yield INOTA. The synthesis of INOTA is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.
科学的研究の応用
INOTA has been extensively studied for its potential biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties. Several studies have reported that INOTA exhibits potent antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. INOTA has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, INOTA has shown promising anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)19-15-9-8-13(10-16(15)22(23)24)18-20-17(21-25-18)14-7-5-4-6-12(14)3/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKYVDXOQRDGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


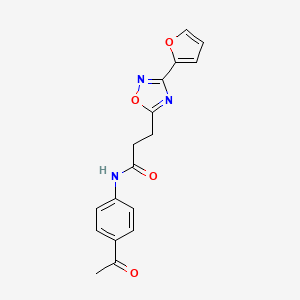

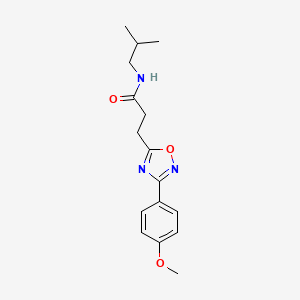
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)

